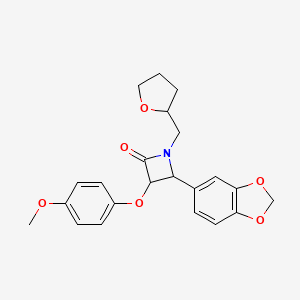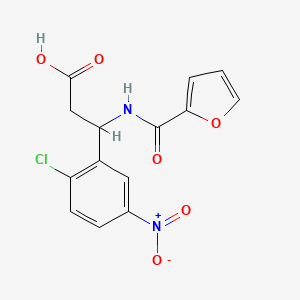![molecular formula C22H16Cl2N4O2 B4304264 4-chlorobenzyl 3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4304264.png)
4-chlorobenzyl 3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]benzoate
Übersicht
Beschreibung
4-chlorobenzyl 3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool in various research fields. In
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl 3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]benzoate has been extensively studied for its potential applications in scientific research. This compound has been found to be a useful tool in various research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been used to study the role of angiotensin II in the regulation of blood pressure and sympathetic nerve activity. In cardiovascular research, this compound has been used to study the effects of angiotensin II on cardiac hypertrophy. In cancer research, this compound has been used to study the role of angiotensin II in the progression of breast cancer.
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl 3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]benzoate involves the inhibition of angiotensin II type 1 receptors. Angiotensin II is a peptide hormone that plays a key role in the regulation of blood pressure and fluid balance. By inhibiting angiotensin II type 1 receptors, this compound can modulate the effects of angiotensin II on various physiological processes, including blood pressure regulation, cardiac hypertrophy, and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. This compound has been shown to reduce blood pressure and sympathetic nerve activity in animal models of hypertension. In addition, this compound has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. Finally, this compound has been shown to inhibit the growth and metastasis of breast cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chlorobenzyl 3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]benzoate in lab experiments is its specificity for angiotensin II type 1 receptors. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of angiotensin II in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-chlorobenzyl 3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]benzoate. One potential direction is the development of more water-soluble analogs of this compound, which could improve its usability in certain experimental settings. Another potential direction is the study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress. Finally, this compound could be further studied for its potential applications in the treatment of hypertension, heart failure, and cancer.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 3-[2-[(4-chlorophenyl)methyl]tetrazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c23-19-8-4-15(5-9-19)13-28-26-21(25-27-28)17-2-1-3-18(12-17)22(29)30-14-16-6-10-20(24)11-7-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHAYMDQASDONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC2=CC=C(C=C2)Cl)C3=NN(N=N3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304212.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4304213.png)

![3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B4304235.png)
![3-(2-chloro-5-nitrophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B4304236.png)

![3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4304242.png)
![3-(2-chloro-5-nitrophenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4304249.png)
![10-(4-fluorobenzoyl)-8-propyl-9a,10-dihydro-6aH-pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione](/img/structure/B4304269.png)
![8-(4-fluorobenzoyl)-10-methyl-11a,11b-dihydro-8H-pyrrolo[3',4':3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione](/img/structure/B4304279.png)
![2-amino-4-(3-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B4304287.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304292.png)